Bergaptol
Overview
Description
Bergaptol, also known as 5-hydroxypsoralen or 5-hydroxyfuranocoumarin, is a naturally occurring furanocoumarin. It is widely found in citrus fruits such as lemons and bergamot. This compound is a primary essential metabolite that plays an important role in the growth, development, and reproduction of plants. The molecular formula of this compound is C₁₁H₆O₄, and its molecular weight is 202.16 g/mol .
Mechanism of Action
Target of Action
Bergaptol primarily targets cytochrome P450 enzymes (CYP) , particularly CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins within the body .
Mode of Action
This compound interacts with its targets by inhibiting their activities . Compared to other coumarins, this compound has the least potency to inhibit CYP3A4, specifically in cancer cells . Instead, it can suppress drug efflux transporters, such as P-glycoprotein , thereby overcoming chemotherapeutic drug resistance .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits inflammatory responses by suppressing the expression of COX-2 and iNOS genes and reducing cytokine formation via inhibiting JAK2 , STAT3 , and p65 pathways . It also exhibits antioxidant properties through the HAT and SPLET mechanisms .
Pharmacokinetics
In vivo studies have shown that this compound can be retained in plasma for longer than other coumarins .
Result of Action
This compound has multiple health benefits. It exhibits anti-inflammatory , antioxidant , anti-cancer , anti-osteoporosis , anti-microbial , and anti-lipidemic effects . It also has antimicrobial effects with a high potential for inhibition of quorum sensing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its antioxidant capacity was found to be influenced by the polarity of the medium . .
Biochemical Analysis
Biochemical Properties
Bergaptol plays a significant role in biochemical reactions, particularly in its interaction with cytochrome P450 enzymes. It has been found to inhibit the activity of cytochrome P450 2C9 (CYP2C9) and cytochrome P450 3A4 (CYP3A4) . The inhibition of these enzymes can impact the metabolism and concentrations of various drugs and toxins within the body. This compound induces time-, concentration-, and NADPH-dependent irreversible inhibition of CYP2C9 . This inhibition is mediated by a γ-ketoenal metabolite, which is responsible for the enzyme inactivation . Additionally, a glutathione conjugate was detected in an incubation mixture containing CYP2C9, this compound, NADPH, and glutathione .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to altered cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound demonstrates the lowest potency in inhibiting cytochrome P450 3A4 compared to other coumarins . The impact of this compound on cell signaling pathways and gene expression can contribute to its anti-cancer and anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. This compound acts as a mechanism-based inactivator of CYP2C9, leading to irreversible inhibition of the enzyme . This inhibition is mediated by the formation of a γ-ketoenal metabolite, which binds to the enzyme and inactivates it . The interaction with CYP3A4 also impacts the metabolism of various drugs and toxins within the body . The inhibition of these enzymes can lead to changes in gene expression and cellular metabolism, contributing to the overall effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound induces time-dependent irreversible inhibition of CYP2C9 . This suggests that the effects of this compound may become more pronounced with prolonged exposure. Additionally, the formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound undergoes metabolic changes over time . These changes can impact the stability and degradation of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound induces concentration-dependent irreversible inhibition of CYP2C9 This suggests that higher doses of this compound may lead to more pronounced effects on enzyme inhibition The specific threshold effects and toxic or adverse effects at high doses have not been extensively studied
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving cytochrome P450 enzymes. It inhibits the activity of CYP2C9 and CYP3A4, which are involved in the metabolism of various drugs and toxins . The inhibition of these enzymes can impact metabolic flux and metabolite levels within the body. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound undergoes metabolic changes that can influence its overall effects . These metabolic pathways play a crucial role in the biochemical properties and cellular effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in drug metabolism and detoxification . These interactions can impact the localization and accumulation of this compound within cells and tissues. The formation of a glutathione conjugate suggests that this compound may be transported and distributed through glutathione-mediated pathways
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cytochrome P450 enzymes and other biomolecules. This compound is known to inhibit the activity of CYP2C9 and CYP3A4, which are localized in the endoplasmic reticulum of cells . This suggests that this compound may be localized in the endoplasmic reticulum, where it can interact with these enzymes and exert its effects. The formation of a γ-ketoenal metabolite and a glutathione conjugate indicates that this compound may undergo post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
Bergaptol can be synthesized through various chemical routes. One common method involves the hydroxylation of psoralen. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective hydroxylation at the C-5 position .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, particularly citrus fruits. The extraction process includes the following steps:
Harvesting: Citrus fruits are harvested and cleaned.
Extraction: The essential oils are extracted using steam distillation or cold pressing.
Isolation: this compound is isolated from the essential oils through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Purification: The isolated this compound is further purified to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Bergaptol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bergapten (5-methoxypsoralen) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Bergapten (5-methoxypsoralen)
Reduction: Dihydrothis compound
Substitution: Various substituted furanocoumarins depending on the nucleophile used.
Scientific Research Applications
Bergaptol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other furanocoumarins and related compounds.
Biology: Studied for its role in plant defense mechanisms and its interaction with various enzymes.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, anti-osteoporosis, anti-microbial, and anti-lipidemic effects
Comparison with Similar Compounds
Bergaptol is compared with other similar furanocoumarins such as:
Bergapten (5-methoxypsoralen): Unlike this compound, bergapten has a methoxy group at the C-5 position instead of a hydroxyl group. Bergapten is more phototoxic and is used in phototherapy for skin disorders.
Xanthotoxin (8-methoxypsoralen): Xanthotoxin has a methoxy group at the C-8 position and is also used in phototherapy. It has different pharmacokinetic properties compared to this compound.
Psoralen: The parent compound of this compound, psoralen lacks the hydroxyl group at the C-5 position. .
This compound is unique due to its specific hydroxylation at the C-5 position, which imparts distinct pharmacological properties and lower phototoxicity compared to other furanocoumarins .
Properties
IUPAC Name |
4-hydroxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHDGJRTUSBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197564 | |
Record name | Bergaptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bergaptol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-60-2 | |
Record name | Bergaptol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bergaptol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bergaptol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bergaptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 486-60-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERGAPTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bergaptol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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